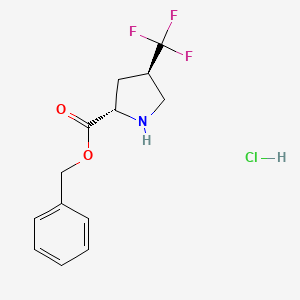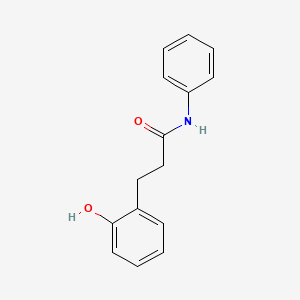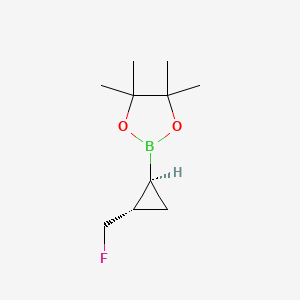
3-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in these reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
3-(2’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organozinc compound.
Major Products
The major products formed from reactions involving 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, where the difluorobenzyloxy group can enhance biological activity.
Material Science: It is employed in the preparation of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of agrochemical intermediates, contributing to the development of new pesticides and herbicides.
作用機序
The mechanism of action of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general mechanism is as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium-halide complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new organopalladium intermediate.
Reductive Elimination: The organopalladium intermediate undergoes reductive elimination, forming the final product with a new carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the difluorobenzyloxy group, resulting in different reactivity and selectivity.
Benzylzinc Bromide: Contains a benzyl group instead of the difluorobenzyloxy group, leading to different applications and reactivity.
4-Fluorophenylzinc Bromide: Contains a single fluorine atom, which affects its reactivity compared to the difluorobenzyloxy derivative.
Uniqueness
The presence of the difluorobenzyloxy group in 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide imparts unique reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
XMUOECDBAQYCGF-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)

![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)



![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)


![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)


